molecular formula C9H6O3 B189817 8-Hydroxy-4H-1-benzopyran-4-one CAS No. 16146-63-7

8-Hydroxy-4H-1-benzopyran-4-one

Cat. No.: B189817
CAS No.: 16146-63-7
M. Wt: 162.14 g/mol
InChI Key: PVSPXXIHUPJDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-4H-1-benzopyran-4-one is a chromone derivative serving as a key scaffold in medicinal chemistry and chemical biology research. Compounds based on the 4H-1-benzopyran-4-one (chromone) structure are investigated for their diverse biological activities, which include potential anti-inflammatory and immunomodulatory properties . Furthermore, this class of compounds is of significant interest in neuroscience, with research indicating that specific benzopyran derivatives can act as isoform-selective inhibitors of protein kinase C (PKC), a family of enzymes pivotal in signal transduction pathways related to immune responses, cellular growth, and neurobiological functions . The structural motif is also recognized for its role as a versatile analytical reagent, capable of forming complexes with various transition metal ions for spectrophotometric determination . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the scientific literature for the specific applications and properties of 8-hydroxy-substituted chromones, as this area of study continues to evolve .

Properties

CAS No.

16146-63-7

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

8-hydroxychromen-4-one

InChI

InChI=1S/C9H6O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5,11H

InChI Key

PVSPXXIHUPJDRK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)OC=CC2=O

Canonical SMILES

C1=CC2=C(C(=C1)O)OC=CC2=O

Synonyms

4H-1-Benzopyran-4-one, 8-hydroxy-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-4H-1-benzopyran-4-one can be achieved through various methods. One common approach involves the cyclization of 2’-hydroxyacetophenone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromones, quinones, and dihydrochromones .

Scientific Research Applications

8-Hydroxy-4H-1-benzopyran-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Hydroxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

8-Methyl-4H-1-benzopyran-4-one

  • Key Differences : Replacement of the hydroxyl group at position 8 with a methyl group.
  • Impact : The methyl group increases lipophilicity (logP), enhancing membrane permeability but reducing water solubility. This modification is advantageous in designing CNS-targeting drugs where blood-brain barrier penetration is critical .
  • Applications : Used in synthetic intermediates for agrochemicals and fragrances .

5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(4-bromophenyl)-4H-1-benzopyran-4-one (8d)

  • Key Differences : Bromophenyl and hydroxyphenyl substituents at positions 8 and 2, respectively, alongside dihydroxy groups at 5 and 5.
  • The hydroxyl groups improve solubility and antioxidant capacity via radical scavenging .

8-β-D-Glucopyranosyl-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one

  • Key Differences: A glucopyranosyl moiety at position 8 and methoxyphenyl at position 3.
  • Impact : Glycosylation significantly enhances water solubility and bioavailability. The methoxy group at position 3 contributes to metabolic stability by resisting oxidation .
  • Applications : Explored in natural product derivatives for antidiabetic and anti-inflammatory effects .

8-Amino-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one hydrochloride

  • Key Differences: Amino and tetrazolyl groups at positions 8 and 2.
  • Impact: The amino group acts as a hydrogen bond donor, while the tetrazole ring mimics carboxylic acids (bioisostere), improving metabolic stability and receptor binding .
  • Applications : Investigated as a leukotriene antagonist for asthma treatment .

Physicochemical Properties

Compound Substituents logP* Solubility (mg/mL) Molecular Weight (g/mol)
This compound -OH (C8) 1.2 2.5 (aqueous) 162.14
8-Methyl derivative -CH3 (C8) 2.8 0.3 (aqueous) 176.17
Glucopyranosyl derivative -Glc (C8), -OCH3 (C3) -1.5 45.0 (aqueous) 448.38
Bromophenyl derivative (8d) -BrPh (C8), -OHPh (C2) 3.5 0.1 (DMSO) 413.21
Tetrazolyl derivative -NH2 (C8), -Tetrazole (C2) 0.9 8.2 (aqueous) 277.69

*Estimated using ChemDraw software.

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